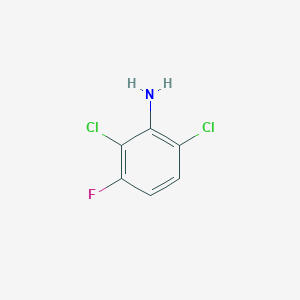

2,6-Dichloro-3-fluoroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloro-3-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its significance as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroaniline typically involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction steps. The process can be summarized as follows:

Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a mixture of nitro compounds.

Fluorination: The nitro compounds are then subjected to fluorination using a suitable fluorinating agent, resulting in the formation of fluoronitrobenzenes.

Reduction: The fluoronitrobenzenes are reduced to the corresponding fluoroanilines using a reducing agent such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

化学反应分析

Types of Reactions: 2,6-Dichloro-3-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of aminobenzenes.

科学研究应用

Chemical Synthesis

2,6-Dichloro-3-fluoroaniline serves as a critical building block in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of chlorine and fluorine enhances its reactivity towards nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form nitro compounds or reduced to yield amines.

- Coupling Reactions : This compound can undergo coupling with diazonium salts to produce azo compounds.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drug candidates. Its structural properties allow for modifications that enhance biological activity. Notably, it has been investigated for its potential as a P2X3 receptor antagonist, which could be beneficial in treating conditions like neuropathic pain and chronic cough due to its ability to interact with specific molecular targets .

Biological Research

The compound is also employed in biological studies, particularly in enzyme interaction research. Its ability to inhibit enzyme activity makes it a useful tool for studying biochemical pathways and developing new therapeutic agents.

Agrochemical Production

In agrochemicals, this compound is used to synthesize herbicides and pesticides. Its halogenated structure contributes to the efficacy and stability of these compounds in agricultural applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of halide substitutions on aniline derivatives for enhancing pharmacological properties. For instance, research on P2X3 receptor antagonists has illustrated how modifications to the aniline group can significantly affect metabolic stability and antagonistic activity .

Key Findings from Research

- P2X3 Receptor Antagonism : Compounds derived from this compound have shown promising results in inhibiting P2X3 receptors with improved selectivity over other receptor types .

- Biological Activity : The compound's interactions with biological systems reveal significant insights into its potential therapeutic applications.

作用机制

The mechanism of action of 2,6-Dichloro-3-fluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .

相似化合物的比较

2,6-Dichloroaniline: Lacks the fluorine atom, resulting in different reactivity and applications.

3-Fluoroaniline: Lacks the chlorine atoms, leading to variations in chemical behavior.

2,6-Dibromo-3-chloro-4-fluoroaniline: Contains bromine atoms, which alter its chemical properties and reactivity.

Uniqueness: 2,6-Dichloro-3-fluoroaniline is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in various synthetic pathways .

生物活性

2,6-Dichloro-3-fluoroaniline (DCFA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and potential applications of DCFA based on recent research findings.

- Molecular Formula : C6H4Cl2F

- Molecular Weight : 175.01 g/mol

- Structure : The compound features a fluorine atom and two chlorine atoms substituted on an aniline backbone, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

DCFA exhibits significant antimicrobial and antifungal activities. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. In vitro studies have shown that DCFA can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for DCFA involves disruption of microbial cell membranes and interference with metabolic processes. The halogen substitutions enhance the lipophilicity of the compound, facilitating better penetration into bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of DCFA is influenced by its structural components. Studies indicate that the position and nature of substituents on the aniline ring significantly affect its potency. For instance, variations in halogen substitution patterns lead to differences in antimicrobial efficacy .

| Compound | Antimicrobial Activity (MIC μg/mL) |

|---|---|

| This compound | 16 |

| 2,4-Dichloroaniline | 32 |

| 4-Fluoroaniline | 64 |

Case Studies

- Inhibition of Pathogens : A study assessed the antimicrobial efficacy of DCFA against Candida albicans and Aspergillus niger, revealing that it effectively inhibited fungal growth at concentrations as low as 10 μg/mL.

- Cytotoxicity Assessment : In a cytotoxicity assay using HepG2 cell lines, DCFA showed moderate toxicity with an IC50 value of approximately 25 μM, indicating a need for careful evaluation in therapeutic applications .

- Antiviral Potential : Preliminary investigations into the antiviral properties of DCFA suggest potential activity against viral pathogens, warranting further exploration in this area .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DCFA indicates moderate absorption and distribution characteristics. Toxicological assessments have highlighted potential hepatotoxicity at high concentrations, necessitating further studies to establish safe dosage levels for clinical use .

属性

IUPAC Name |

2,6-dichloro-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKGRZNHXMJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。